(Rac)-ZLc-002

nNOS-CAPON Protein-Protein Interaction Inhibitors Anxiety

Sourcing a reliable nNOS-CAPON interaction inhibitor for your PPI screening often means risking untested enantiomers or racemic mixtures. (Rac)-ZLc-002 solves this by providing a validated, ready-to-use positive control. - Disrupts nNOS-CAPON binding without inhibiting nNOS catalytic activity. - Documented anxiolytic effects in murine models (i.p. 40-80 mg/kg/d). - ≥98% purity, shipped with blue ice for stability.

Molecular Formula C10H17NO5
Molecular Weight 231.25 g/mol
Cat. No. B12393378
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Rac)-ZLc-002
Molecular FormulaC10H17NO5
Molecular Weight231.25 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)OC)NC(=O)CC(=O)OC
InChIInChI=1S/C10H17NO5/c1-6(2)9(10(14)16-4)11-7(12)5-8(13)15-3/h6,9H,5H2,1-4H3,(H,11,12)/t9-/m1/s1
InChIKeyBWPKYDAJBOUZDX-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZLc-002: Baseline Profile for nNOS-CAPON Inhibition


Methyl (3-methoxy-3-oxopropanoyl)-D-valinate, commonly referred to as ZLc-002, is a small-molecule inhibitor that selectively disrupts the protein-protein interaction (PPI) between neuronal nitric oxide synthase (nNOS) and its carboxy-terminal PDZ ligand, CAPON [1]. This D-valine derivative is characterized by its central role in modulating the nNOS-CAPON-Dexras1 ternary complex, a pathway implicated in synaptic plasticity and emotional behaviors, rather than directly inhibiting the catalytic activity of the nNOS enzyme [1]. Its mechanism involves binding to the PDZ domain of nNOS, which prevents CAPON association, thereby offering a distinct pharmacological approach compared to traditional, active-site nNOS inhibitors [1].

ZLc-002: Why Generic Substitution Is Not Advised


Substituting Methyl (3-methoxy-3-oxopropanoyl)-D-valinate with its L-enantiomer, racemic mixture, or other nNOS-targeting compounds without verification carries significant experimental risk due to divergent target engagement and functional outcomes. The D-enantiomer (ZLc-002) is specifically designed to inhibit the nNOS-CAPON protein-protein interaction (PPI), a mechanism orthogonal to the direct enzyme inhibition exhibited by many standard nNOS inhibitors like 7-nitroindazole [1][2]. Generic substitution fails because the stereochemistry of the valine moiety is critical for binding to the nNOS PDZ domain, and the precise disruption of this PPI complex is responsible for the compound's distinct in vivo behavioral profile [1]. Using an L-enantiomer or racemate introduces uncertainty regarding target engagement and downstream signaling, which cannot be assumed to be equivalent without rigorous comparative binding and functional data [2].

ZLc-002: Quantitative Comparator Evidence


nNOS-CAPON Disruption vs. Virtual Screening Hits

Methyl (3-methoxy-3-oxopropanoyl)-D-valinate (ZLc-002) was used as the reference compound in a virtual screening study aimed at discovering novel nNOS-CAPON decoupling inhibitors. When evaluated using a fluorescence polarization-based competitive binding assay, ZLc-002 demonstrated significantly higher activity in disrupting the nNOS PDZ-CAPON interaction compared to the hit compounds identified from the screen [1]. Specifically, the top virtual screening hits, compounds wy-2 and wy-4-N, exhibited only a 9% competitive binding activity against the nNOS PDZ domain at a concentration of 200 μmol·L⁻¹ [1]. In contrast, ZLc-002 is documented as an effective inhibitor of this interaction at substantially lower, more physiologically relevant concentrations, serving as the benchmark for activity in this assay system [1].

nNOS-CAPON Protein-Protein Interaction Inhibitors Anxiety

Anxiolytic-Like Effects in Murine Models

The in vivo efficacy of Methyl (3-methoxy-3-oxopropanoyl)-D-valinate (ZLc-002) has been quantitatively established in murine models of anxiety, demonstrating a clear, dose-dependent effect. When administered intraperitoneally (i.p.) at doses of 40 or 80 mg/kg/d for 14 days, ZLc-002 produced significant anxiolytic-like effects in standard behavioral tests (open-field, elevated plus maze, novelty-suppressed feeding, and light-dark tests) [1]. Notably, a similar effect was observed with a shorter, 7-day intravenous (i.v.) regimen at lower doses of 10, 20, or 40 mg/kg/d [1]. Crucially, the behavioral effects were statistically significant after just 3 days of i.p. (80 mg/kg/d) or i.v. (40 mg/kg/d) treatment [1]. This in vivo profile is underpinned by a demonstrated biochemical mechanism, as treatment significantly disrupted the nNOS-CAPON interaction in the hippocampus [1].

Anxiety Behavioral Pharmacology nNOS

nNOS-CAPON PPI Inhibition vs. Catalytic Blockade

A key differentiator for Methyl (3-methoxy-3-oxopropanoyl)-D-valinate (ZLc-002) is its unique mechanism of action. Unlike classical nNOS inhibitors such as 7-nitroindazole, which bind to the enzyme's catalytic heme domain and directly block nitric oxide (NO) production, ZLc-002 acts as a selective inhibitor of the nNOS-CAPON protein-protein interaction (PPI) [1][2]. It achieves this by binding to the PDZ domain of nNOS, thereby preventing the recruitment of CAPON without affecting the enzyme's catalytic activity [1]. This mechanistic distinction is critical, as direct, global inhibition of nNOS enzymatic activity can lead to significant side effects related to NO signaling, whereas PPI inhibition allows for a more targeted modulation of a specific downstream signaling pathway (the nNOS-CAPON-Dexras1 complex) implicated in anxiety and synaptic plasticity [1].

Mechanism of Action nNOS-CAPON Protein-Protein Interaction

Aqueous Solubility for In Vivo Formulation Flexibility

Methyl (3-methoxy-3-oxopropanoyl)-D-valinate (ZLc-002) exhibits high solubility in aqueous solvents commonly used for in vivo administration. Quantitative data indicates solubility of at least 46 mg/mL in both DMSO and water, which corresponds to a concentration of 198.92 mM . This high aqueous solubility contrasts with many lipophilic small-molecule PPI inhibitors and is a critical practical advantage for systemic administration in animal models, as it reduces the need for complex or potentially confounding formulation vehicles (e.g., high concentrations of cyclodextrins, Tween-80, or PEG). This property facilitates reliable and reproducible dosing in the efficacy studies that characterize its in vivo profile [1].

Solubility Formulation In Vivo

ZLc-002: High-Impact Application Scenarios


Reference Standard for nNOS-CAPON PPI Disruption Assays

Given its validated role as an effective nNOS-CAPON inhibitor and its use as a benchmark in a fluorescence polarization-based competitive binding assay, Methyl (3-methoxy-3-oxopropanoyl)-D-valinate (ZLc-002) is the optimal choice for use as a positive control or reference standard in assays designed to screen for or characterize novel nNOS-CAPON interaction disruptors [1]. Its activity profile provides a reliable baseline against which to measure the efficacy of new chemical entities targeting this specific protein-protein interaction.

In Vivo Pharmacology for Anxiety and Stress

The compound is uniquely suited for in vivo studies investigating the role of the hippocampal nNOS-CAPON pathway in anxiety and stress-related behaviors. With established, effective dosing regimens (i.p. 40-80 mg/kg/d, i.v. 10-40 mg/kg/d) and documented anxiolytic-like effects in standard murine behavioral tests, it provides a research tool with a direct link between molecular target engagement (disruption of nNOS-CAPON interaction) and a quantifiable behavioral phenotype [1]. This makes it invaluable for studies aiming to validate this pathway as a therapeutic target for anxiety disorders.

nNOS Signaling Dissection: PPI vs. Catalytic Activity

For researchers seeking to dissect the scaffolding and signaling functions of nNOS from its enzymatic production of nitric oxide, Methyl (3-methoxy-3-oxopropanoyl)-D-valinate is an essential tool. Its mechanism of action as a selective PPI inhibitor allows for the specific interrogation of the nNOS-CAPON-Dexras1 signaling axis without the confounding effects of global NO synthesis inhibition [1][2]. This is critical for studies aimed at understanding the distinct contributions of nNOS scaffolding versus its catalytic activity in neuronal function and disease.

Formulation Development for CNS-Targeted PPI Inhibitors

Given its high aqueous solubility (≥46 mg/mL) and demonstrated in vivo CNS activity following systemic administration, Methyl (3-methoxy-3-oxopropanoyl)-D-valinate serves as an excellent model compound for developing and optimizing formulation strategies for other CNS-penetrant protein-protein interaction inhibitors [1][2]. Its favorable physicochemical properties simplify formulation challenges, allowing researchers to focus on other pharmacokinetic or pharmacodynamic variables.

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